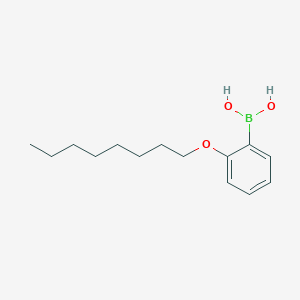

2-Octyloxyphenylboronic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-Octyloxyphenylboronic acid is a boronic acid derivative . Boronic acids are valuable for medical diagnostics and biochemistry studies due to their ability to readily bind with carbohydrates in water .

Synthesis Analysis

The synthesis of boronic acids like 2-Octyloxyphenylboronic acid often involves taking phenol and benzene ring-containing organic acid as initial raw materials to synthesize diphenyl ether. Then, hydrogen of the diphenyl ether is removed, and the diphenyl ether after hydrogen removal reacts with boric acid ester to obtain the boronic acid .Molecular Structure Analysis

The molecular structure of boronic acids can be determined using techniques like 11B NMR spectroscopy . This technique can monitor the chemical shift of the boronic acid transforming into the boronate ester .Chemical Reactions Analysis

Boronic acids, such as 2-Octyloxyphenylboronic acid, can bind with biologically relevant 1,2- and 1,3-diols, including saccharides and peptidoglycans, or with polyols to prepare hydrogels with dynamic covalent or responsive behavior .Physical And Chemical Properties Analysis

The physical and chemical properties of boronic acids can be determined using techniques like 11B NMR spectroscopy . This technique can monitor the chemical shift of the boronic acid transforming into the boronate ester .Aplicaciones Científicas De Investigación

Sensing Applications

Boronic acids, including 2-Octyloxyphenylboronic acid, are increasingly utilized in diverse areas of research due to their interactions with diols and strong Lewis bases such as fluoride or cyanide anions . This leads to their utility in various sensing applications, which can be homogeneous assays or heterogeneous detection .

Biological Labelling

The key interaction of boronic acids with diols allows utilization in various areas ranging from biological labelling . This can be particularly useful in the study of cellular processes and the tracking of specific biological molecules.

Protein Manipulation and Modification

Boronic acids have shown significant growth in the interaction with proteins, their manipulation, and cell labelling . This makes them valuable tools in the field of proteomics and protein engineering.

Separation Technologies

Boronic acids have been used in separation technologies . Their ability to form reversible covalent bonds with diols allows them to be used in the separation and purification of various biomolecules.

Development of Therapeutics

Boronic acids are also used in the development of therapeutics . Their unique chemistry allows them to be used in the design of drugs and other therapeutic agents.

Drug Delivery Systems

Phenylboronic acid-decorated polymeric nanomaterials have been used in drug delivery systems . The unique chemistry of phenylboronic acid with polyol compounds provides a way to design PBA-based polymeric nanomaterials .

Biosensors

Applications of phenylboronic acid-decorated nanomaterials in biosensors have been discussed . These biosensors can be used for the detection of various biological molecules, providing valuable information in both research and clinical settings.

Reactive Oxygen Species (ROS)-responsive Drug Delivery System

A reactive oxygen species (ROS)-responsive drug delivery system was developed by structurally modifying hyaluronic acid (HA) with phenylboronic acid pinacol ester (PBAP) . This system can be used for the targeted delivery of drugs to specific cells or tissues.

Mecanismo De Acción

Target of Action

2-Octyloxyphenylboronic acid, like other boronic acids, primarily interacts with diols and strong Lewis bases such as fluoride or cyanide anions . This interaction is key to its utility in various applications, including sensing and therapeutic development . In the context of biological systems, boronic acids often target proteins, enabling their manipulation and labeling .

Mode of Action

The mode of action of 2-Octyloxyphenylboronic acid involves the formation of reversible covalent bonds with diols, a characteristic feature of boronic acids . This interaction is particularly significant in the presence of compounds with cis-diol groups, such as sugars, which allows boronic acids to function as synthetic receptors for these compounds .

Biochemical Pathways

Boronic acids are known to interfere in signaling pathways and inhibit enzymes . They also play a crucial role in carbohydrate chemistry and glycobiology, particularly in the areas of analysis, separation, protection, and activation .

Pharmacokinetics

Boronic acids are generally considered to be stable, readily prepared, and environmentally benign , suggesting that they may have favorable pharmacokinetic properties.

Result of Action

The result of 2-Octyloxyphenylboronic acid’s action depends on its specific application. In sensing applications, the interaction between the boronic acid and its target results in changes in the physico-chemical properties of the sensor, enabling detection . In therapeutic applications, boronic acids can be used for the controlled release of drugs .

Action Environment

The action of 2-Octyloxyphenylboronic acid can be influenced by various environmental factors. For instance, the solubility of boronic acids can vary depending on the polarity of the medium . Furthermore, the interaction of boronic acids with their targets can be affected by factors such as pH and the presence of competing diols .

Safety and Hazards

Propiedades

IUPAC Name |

(2-octoxyphenyl)boronic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H23BO3/c1-2-3-4-5-6-9-12-18-14-11-8-7-10-13(14)15(16)17/h7-8,10-11,16-17H,2-6,9,12H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IXBINCPWFBHJHE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=CC=C1OCCCCCCCC)(O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H23BO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.14 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Octyloxyphenylboronic acid | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(1S)-1-[1,2,4]triazolo[4,3-a]pyridin-3-ylethanamine](/img/structure/B59133.png)

![Octahydrofuro[3,2-b]pyridine](/img/structure/B59362.png)